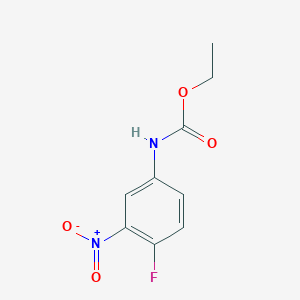

ethyl (4-fluoro-3-nitrophenyl)carbamate

Description

Ethyl (4-fluoro-3-nitrophenyl)carbamate is a synthetic carbamate derivative characterized by a fluoro-substituted nitrobenzene core linked to an ethyl carbamate group. Its structure confers unique physicochemical properties, including moderate polarity due to the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents, which influence reactivity and biological interactions.

Synthesis: The compound can be synthesized via carbamate formation reactions. For example, reacting 4-fluoro-3-nitroaniline with ethyl chloroformate in the presence of a base like DIPEA (N,N-diisopropylethylamine) in THF (tetrahydrofuran) yields the target carbamate . This method parallels the synthesis of other aryl carbamates, such as 4-nitrophenyl phenylcarbamate (compound 22 in ), where aniline derivatives react with chloroformates .

For instance, fenoxycarb (a phenyl-substituted ethyl carbamate) is a pesticide , and carbamates often serve as protease inhibitors or prodrugs due to their hydrolytic stability .

Properties

IUPAC Name |

ethyl N-(4-fluoro-3-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O4/c1-2-16-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECFDVGVZODXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Research Findings

Carcinogenicity and Toxicity

- Ethyl carbamate is a known carcinogen, inducing lung adenomas in mice via metabolic activation to N-hydroxyethyl carbamate . However, it lacks direct mutagenicity in Salmonella assays, suggesting its carcinogenicity arises from epigenetic mechanisms .

- Vinyl carbamate exhibits 10–100× higher carcinogenic potency than ethyl carbamate, likely due to direct DNA adduct formation via its epoxide metabolite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.